molecular formula C11H10ClN3O2S2 B5029006 N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5029006
M. Wt: 315.8 g/mol
InChI Key: HJYYPXUBSLEGRJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as CHMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHMT has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to possess a wide range of biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the exact mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate the exact mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and to determine its potential as a therapeutic agent for various diseases. Additionally, the development of new formulations of N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide with improved solubility and bioavailability could expand its potential applications in research and medicine.
Conclusion
In conclusion, N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, or N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, is a synthetic compound that exhibits anti-inflammatory, antioxidant, and anti-cancer properties. Its high purity and relative ease of synthesis make it a cost-effective compound for research. However, its limited solubility in water and unclear mechanism of action present challenges for its use in certain experimental settings. Further research is needed to fully understand the potential therapeutic applications of N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and to develop new formulations with improved solubility and bioavailability.

Synthesis Methods

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 5-methyl-1,3,4-thiadiazol-2-ylthioacetic acid in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization to obtain N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in high purity.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S2/c1-6-14-15-11(19-6)18-5-10(17)13-8-4-7(12)2-3-9(8)16/h2-4,16H,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYPXUBSLEGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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